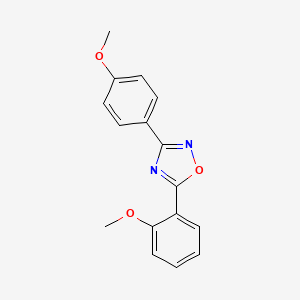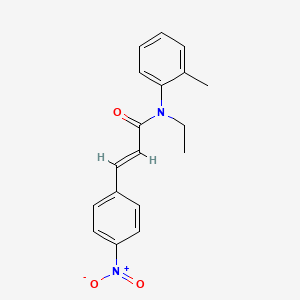![molecular formula C20H16N2O3 B5886052 N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)
N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide, also known as NV-PAF, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. NV-PAF has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide is not fully understood, but it is believed to work through the inhibition of various signaling pathways involved in inflammation and cancer progression. N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory cytokines, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide has been shown to inhibit the activity of enzymes involved in the breakdown of extracellular matrix, suggesting a potential role in tissue repair. N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide has also been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide in lab experiments is its specificity for certain signaling pathways involved in inflammation and cancer progression. This allows for targeted inhibition of these pathways without affecting other cellular processes. However, the limitations of N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide include its relatively low solubility and stability, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are numerous potential future directions for research on N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide. One area of interest is its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is in cancer therapy, where N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide could be used in combination with other anti-cancer agents to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide and to optimize its synthesis and formulation for use in clinical settings.
Méthodes De Synthèse
N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide can be synthesized through a multi-step process involving the coupling of a furan derivative with an amine and subsequent addition of a vinyl group. The final product can be purified through column chromatography and characterized through various spectroscopic techniques.
Applications De Recherche Scientifique
N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide has been studied for its potential as an anti-inflammatory agent. In vitro studies have shown that N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide can inhibit the production of inflammatory cytokines and reduce the activation of inflammatory pathways. In vivo studies have also demonstrated the ability of N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide to reduce inflammation in animal models.
Propriétés
IUPAC Name |
N-[4-[(3-ethenylphenyl)carbamoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-2-14-5-3-6-17(13-14)22-19(23)15-8-10-16(11-9-15)21-20(24)18-7-4-12-25-18/h2-13H,1H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIJVLORDYPGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732629 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{4-[(3-ethenylphenyl)carbamoyl]phenyl}furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5886002.png)


![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5886021.png)

![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5886034.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5886068.png)
![1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5886076.png)
